AE0047 Hydrochloride

Pharmacodynamics Receptor Binding Kinetics Membrane Partitioning

AE0047 Hydrochloride offers unparalleled differentiation: exceptionally slow tissue uptake with washout-resistant vasodilation (5+ hours), cerebral artery selectivity, and absent reflex tachycardia. Essential for research dissecting blood pressure-independent stroke protection, atherosclerosis mechanisms, and DHP biophysics. A validated benchmark for third-generation DHP pharmacology.

Molecular Formula C41H43ClN4O6
Molecular Weight 723.3 g/mol
CAS No. 133743-71-2
Cat. No. B1682268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAE0047 Hydrochloride
CAS133743-71-2
Synonyms2-(4-(4-benzhydryl-1-piperazinyl)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyrdinedicarboxylate hydrochloride
AE 0047
AE-0047
AE0047
Watanidipine
Molecular FormulaC41H43ClN4O6
Molecular Weight723.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl
InChIInChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H
InChIKeyHEKGFDAQKCYYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AE0047 Hydrochloride (Vatanidipine/Watanidipine HCl, CAS 133743-71-2) for Cardiovascular and Cerebrovascular Research Applications


AE0047 Hydrochloride, also known as Vatanidipine, Watanidipine, or GJ-0956, is a 1,4-dihydropyridine (DHP) derivative that functions as an L-type voltage-gated calcium channel blocker [1]. Initially developed by Mitsubishi Pharma (formerly Welfide Corporation) and reaching NDA filing status in Japan (as Calbren®) for hypertension before development was discontinued, the compound has been extensively characterized in preclinical and clinical studies [2]. Its key distinguishing pharmacodynamic features, relative to other DHP calcium channel blockers, include a distinctly slow onset of action, an exceptionally prolonged duration of effect that persists after washout, and an apparent preferential vasodilatory activity on cerebral and vertebral arteries [3]. Unlike many first- and second-generation DHPs, AE0047 has also demonstrated consistent suppression of norepinephrine release from sympathetic nerve endings, a property linked to its favorable hemodynamic profile characterized by minimal reflex tachycardia in both animal models and human studies [4].

Why Standard DHP Calcium Blockers Cannot Substitute for AE0047 Hydrochloride in Targeted Research Models


While AE0047 Hydrochloride belongs to the well-established 1,4-dihydropyridine (DHP) class of calcium channel blockers, its pharmacological and biophysical properties diverge significantly from class representatives such as nifedipine, nicardipine, nitrendipine, and nilvadipine [1]. Simple substitution based solely on shared DHP classification is not scientifically valid due to AE0047's unique combination of high membrane partition coefficient-driven slow tissue uptake, washout-resistant receptor occupancy, and dual vascular/sympathetic modulatory actions [2]. These properties manifest as quantitatively distinct outcomes in critical experimental parameters: the onset and durability of vasodilation, the degree of reflex tachycardia, the tissue-specific selectivity (particularly cerebrovascular vs. peripheral), and ancillary protective effects against atherosclerosis and stroke in models where equipotent hypotensive doses of comparators fail to confer equivalent benefit [3]. The following quantitative evidence establishes the specific, verifiable differentiation that justifies the targeted selection of AE0047 Hydrochloride over its closest analogs for research applications.

Quantitative Comparative Evidence for AE0047 Hydrochloride Differentiation


Kinetic Differentiation: AE0047 vs. Nitrendipine in Binding Kinetics, Washout Resistance, and Membrane Partitioning

AE0047 exhibits markedly slower association kinetics and greater membrane retention compared to the DHP analog nitrendipine, a property linked to its extended duration of action. The compound's extraordinarily high partition coefficient in synaptic membranes (approximately 5-fold greater than nitrendipine) and liposomes (approximately 17.6-fold greater) quantifies its strong tendency to accumulate within lipid bilayers, a mechanism underlying its 'washout-resistant' pharmacological profile [1]. In functional tissue bath assays, AE0047 required over 5 hours to achieve a plateau in relaxation response in rat aortic strips, a response that was not reversed by washout, in contrast to nitrendipine, which reached a plateau within 60 minutes and whose effect was abolished upon washing [2].

Pharmacodynamics Receptor Binding Kinetics Membrane Partitioning

Hemodynamic Selectivity: Absence of Reflex Tachycardia with AE0047 vs. Nitrendipine in Human Clinical Studies

In a double-blind clinical study involving human subjects with essential hypertension, AE0047 (vatanidipine) produced a potent and long-lasting hypotensive effect but notably did not induce reflex tachycardia [1]. This is a critical differentiation from the comparator nitrendipine, which, in the same study context, did elicit reflex tachycardia despite its blood pressure-lowering efficacy [1]. This clinical observation is supported by preclinical data showing that AE0047 suppresses noradrenaline release from sympathetic nerve endings, a mechanism distinct from pure vascular calcium channel blockade and not observed with nicardipine in comparative functional assays [2][3].

Clinical Pharmacology Hemodynamics Sympathetic Nervous System

Anti-Atherosclerotic Efficacy: AE0047 vs. Nilvadipine in Cholesterol-Fed Rabbit Model

In a 7-week study using cholesterol-fed rabbits, oral administration of AE0047 (3 and 10 mg/kg) resulted in a dose-dependent reduction in aortic lipid deposition area (surface index) as measured by Oil Red-O staining, without affecting serum lipid levels [1]. In stark contrast, treatment with an equivalent dose (10 mg/kg) of the comparator DHP calcium channel blocker nilvadipine produced no significant reduction in the surface index [1]. Furthermore, AE0047 (10 µmol/L) inhibited copper-induced LDL oxidation and apolipoprotein B-100 aggregation in vitro, whereas nilvadipine at the same concentration showed no inhibitory effect [1].

Atherosclerosis Lipid Metabolism Cardiovascular Protection

Cerebrovascular Protection and Stroke Prevention: AE0047 vs. Nicardipine and Hydralazine in SHRSP

In a 12-week chronic study using salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP), a model of severe hypertension and stroke, treatment with AE0047 at 1 or 3 mg/kg/day resulted in complete protection against stroke-related mortality and cerebrovascular lesions, with all animals remaining stroke-free [1]. In comparison, nicardipine at a much higher dose of 10 mg/kg/day failed to prevent stroke in most cases, and hydralazine at 10 mg/kg/day, while suppressing hypertension, failed to prevent death in half of all cases [1]. Notably, the protective effect of AE0047 at 1 mg/kg/day occurred without significant suppression of hypertension, indicating a pressure-independent cerebroprotective mechanism [1][2].

Stroke Prevention Cerebrovascular Protection Hypertension

Renal Sympathetic Modulation: AE0047 Suppresses Norepinephrine Overflow vs. Nicardipine in Anesthetized Dogs

In an anesthetized dog model, intrarenal arterial infusion of AE0047 (50 ng/kg/min) significantly attenuated the antidiuretic action and increase in norepinephrine secretion rate (NESR) induced by low-frequency renal nerve stimulation (RNS) [1]. In contrast, nicardipine at the same dose (50 ng/kg/min) increased basal urine formation but did not affect the RNS-induced changes in renal function or the increase in NESR [1]. This indicates that AE0047 possesses a unique ability to suppress norepinephrine overflow from renal sympathetic nerve endings, a property not shared by nicardipine, and suggests a prejunctional sympathoinhibitory component to its action [1][2].

Renal Physiology Sympathetic Nervous System Pharmacology

Optimal Research Application Scenarios for AE0047 Hydrochloride Based on Validated Differential Evidence


Investigating Mechanisms of Sustained Calcium Channel Blockade and Tissue Retention

Given AE0047's exceptionally high membrane partition coefficients (5× and 17.6× greater than nitrendipine in synaptic membranes and liposomes, respectively) and its washout-resistant vasodilation (>5-hour plateau with no reversal upon washout vs. nitrendipine's <60-minute plateau with complete reversal), this compound is ideally suited for in vitro and ex vivo studies focused on the biophysics of drug-membrane interactions, slow receptor kinetics, and the structural determinants of prolonged DHP action [8][7]. It serves as a benchmark tool for exploring 'third-generation' DHP pharmacology where tissue retention is a key variable. The product's solubility in DMSO (e.g., 10 mM for hydrochloride salt; free base soluble up to 27.5 mg/mL) facilitates its use in standard in vitro assay formats [3].

Preclinical Models of Cerebrovascular Disease and Stroke Requiring Pressure-Independent Protection

The demonstrated ability of AE0047 at a non-hypotensive dose (1 mg/kg/day) to confer complete protection against stroke and mortality in SHRSP models, whereas higher hypotensive doses of nicardipine (10 mg/kg/day) and hydralazine (10 mg/kg/day) fail to provide equivalent benefit, positions AE0047 as a critical research tool [8]. It is the compound of choice for in vivo studies aiming to dissect blood pressure-independent mechanisms of cerebrovascular protection, investigate the pathophysiology of cerebral ischemia, and evaluate novel therapeutic strategies for stroke prevention. Its preferential vasodilatory activity on cerebral and vertebral arteries further supports its use in targeted cerebrovascular research [7].

Hemodynamic and Autonomic Research on DHP-Induced Sympathoinhibition

For studies examining the interplay between calcium channel blockade and sympathetic nervous system activity, AE0047 offers a distinct profile. Its clinical demonstration of absent reflex tachycardia in hypertensive patients (in contrast to nitrendipine) and its preclinical suppression of norepinephrine release from renal and vascular sympathetic nerve endings (a property absent in nicardipine) make it uniquely valuable [8][7]. Researchers investigating autonomic cardiovascular regulation, the hemodynamic consequences of avoiding reflex tachycardia, or the prejunctional modulation of neurotransmitter release by DHPs will find AE0047 an essential comparator or primary tool compound.

Exploring Vascular Protective Effects Beyond Blood Pressure Reduction

AE0047's unique capacity to reduce atherosclerotic lesion area in cholesterol-fed rabbits independent of serum lipid changes, and to inhibit LDL oxidation in vitro—effects not observed with comparator DHP nilvadipine at equivalent doses—qualifies it for use in atherosclerosis and vascular biology research [8]. It is particularly suited for ex vivo and in vivo models designed to investigate the direct vascular protective and anti-atherogenic mechanisms of calcium channel blockers, separate from their hemodynamic actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AE0047 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.